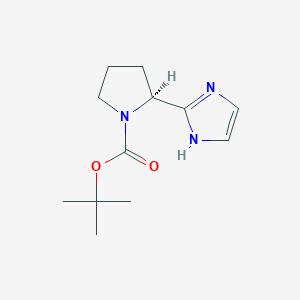

(S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 1007882-58-7) is an N-heterocyclic compound featuring a pyrrolidine ring fused to an imidazole moiety, protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₁₉N₃O₂, with a molecular weight of 237.30 g/mol. The compound is stored under dry conditions at 2–8°C to ensure stability . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, owing to its chiral pyrrolidine core and reactive imidazole ring.

Properties

IUPAC Name |

tert-butyl (2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHITWFDHFOLATC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678537 | |

| Record name | tert-Butyl (2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007882-58-7 | |

| Record name | tert-Butyl (2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Imidazole Group: The imidazole group is introduced via a substitution reaction, where an appropriate imidazole derivative reacts with the pyrrolidine ring.

Protection of Functional Groups: The tert-butyl group is often used as a protecting group to prevent unwanted reactions during the synthesis process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Drug Development

(S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate has been investigated for its potential as a drug candidate due to its structural features that may interact with biological targets. Its imidazole ring suggests possible activity against various enzymes and receptors.

Enzyme Inhibition Studies

Research indicates that compounds containing imidazole moieties can act as inhibitors for enzymes such as cyclooxygenases and phosphodiesterases, which are involved in inflammatory pathways and other physiological processes. The specific interactions of (S)-tert-butyl derivative with these enzymes could be a focal point for further studies .

Antimicrobial Activity

Preliminary studies have suggested that imidazole-containing compounds exhibit antimicrobial properties. The ability of this compound to inhibit bacterial growth is an area of ongoing research, particularly against resistant strains .

Data Table of Applications

Case Study 1: Drug Interaction Studies

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their binding affinity to specific enzyme targets. The results indicated that modifications to the pyrrolidine ring significantly enhanced binding affinity, suggesting a structure-activity relationship that could be exploited for drug design.

Case Study 2: Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of imidazole derivatives, including this compound. The compound was tested against a panel of Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations, thus indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The pyrrolidine ring may also play a role in modulating the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s analogs typically feature substitutions at the 5-position of the imidazole ring , altering physicochemical properties and applications. Below is a detailed comparison:

Substituent Variations and Molecular Properties

| Compound Name | CAS No. | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | 1007882-58-7 | None (parent compound) | C₁₂H₁₉N₃O₂ | 237.30 | Chiral building block for drug synthesis |

| (S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | 1242094-29-6 | 4-Iodophenyl | C₁₈H₂₂IN₃O₂ | 439.29 | Radiolabeling, halogenation reactions |

| (S)-tert-Butyl 2-(5-(4-((trimethylsilyl)ethynyl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | N/A | 4-(Trimethylsilylethynyl)phenyl | C₂₄H₃₄N₃O₂Si | 439.29 (approx.) | Cross-coupling reactions, silicon-based probes |

| (S)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | 1007882-12-3 | 4-Dioxaborolane | C₂₄H₃₄BN₃O₄ | 439.36 | Suzuki-Miyaura couplings, biaryl synthesis |

Key Observations:

Molecular Weight : The parent compound’s low molecular weight (237.30 ) makes it suitable for applications requiring small-molecule intermediates. Derivatives with bulky substituents (e.g., iodine, boron) exhibit higher molecular weights (~439 g/mol), impacting solubility and diffusion properties .

Substituent Effects: Iodine (): Introduces a heavy atom, enhancing utility in X-ray crystallography or as a halogen bond donor. The iodine substituent also increases lipophilicity (logP), affecting membrane permeability . Trimethylsilylethynyl (): The silicon-based group improves stability against metabolic degradation and serves as a protecting group for alkynes in click chemistry . Dioxaborolane (): Enables participation in Suzuki-Miyaura cross-couplings, critical for constructing biaryl motifs in drug discovery .

Purity and Commercial Availability

- The iodine derivative is available at ≥95% HPLC purity , ensuring reliability in sensitive reactions .

Biological Activity

(S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, with CAS number 1007882-58-7, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature concerning its biological properties, including antiviral, antibacterial, and anti-inflammatory effects.

The molecular formula of this compound is C₁₂H₁₉N₃O₂, with a molecular weight of 237.30 g/mol. The compound appears as a white to yellow solid and has a high purity level of approximately 99.65% as determined by HPLC .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. It has been evaluated for its effectiveness against various viral strains:

- Mechanism of Action : The compound's structure suggests it may interact with viral proteins or enzymes, inhibiting their function and thus preventing viral replication.

- Case Studies : In vitro studies demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV) and Herpes Simplex Virus type 1 (HSV-1). For instance, derivatives containing β-amino acid moieties exhibited higher antiviral activities than traditional agents, suggesting that modifications in the chemical structure can enhance efficacy .

| Compound | Virus Targeted | Activity |

|---|---|---|

| A-87380 | Neuraminidase | Inhibitor |

| A-192558 | TMV | High activity |

| Compound 5 | HSV-1 | Highest anti-HSV activity |

Antibacterial Activity

The compound has also shown promise in antibacterial applications. Research indicates that imidazole derivatives can possess significant antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Specific studies have indicated that (S)-tert-butyl derivatives may be effective against multi-drug resistant strains .

Anti-inflammatory Effects

In addition to its antiviral and antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Compounds in this class can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

- Synergistic Effects : When combined with other antiviral agents, (S)-tert-butyl derivatives showed enhanced efficacy, suggesting potential for combination therapies.

- Structure-Activity Relationship (SAR) : Modifications to the imidazole and pyrrolidine rings have been shown to influence biological activity significantly. For instance, changes in substituents can affect both potency and selectivity against specific pathogens .

- Future Directions : Ongoing research aims to optimize these compounds further through combinatorial chemistry techniques to develop more effective therapeutic agents.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Method | Reagents/Conditions | Yield | Purification Technique | Reference |

|---|---|---|---|---|

| Mixed Anhydride | DIPEA, CH₂Cl₂, RT, 2 hr | 59% | Flash chromatography | |

| Chiral Pool Synthesis | L-proline, Boc protection, THF, 0°C | ~60% | Column chromatography |

Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?

Methodological Answer:

- Chiral Control : Use chiral starting materials (e.g., L-proline) to retain stereochemistry. For example, (S)-configured pyrrolidine intermediates are preserved through Boc protection and imidazole coupling .

- Analytical Validation :

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column).

- Optical Rotation : Measure specific rotation (e.g., [α]²⁵D = −55.0° for a related compound in CHCl₃) .

- NMR Spectroscopy : Analyze coupling constants (e.g., vicinal protons in pyrrolidine ring) to confirm stereochemistry .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Pyrrolidine ring protons: δ 1.4–3.2 ppm (multiplet for CH₂ and CH groups).

- tert-Butyl group: δ 1.4 ppm (singlet, 9H).

- Imidazole protons: δ 6.8–7.2 ppm (aromatic protons) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error (e.g., C₁₄H₂₂N₃O₂⁺: calculated 276.1707, observed 276.1709) .

- IR Spectroscopy : Detect carbonyl stretches (Boc group: ~1700 cm⁻¹) and N-H bonds (imidazole: ~3400 cm⁻¹) .

Advanced: How can reaction by-products (e.g., diastereomers or hydrolyzed Boc groups) be minimized during synthesis?

Methodological Answer:

- By-Product Mitigation :

- Low-Temperature Coupling : Perform reactions at 0°C to suppress racemization .

- Anhydrous Conditions : Use dry solvents (e.g., THF, CH₂Cl₂) and molecular sieves to prevent Boc group hydrolysis .

- In Situ Monitoring : Track reaction progress via LC-MS to optimize quenching times and avoid over-reaction .

- Purification Strategies :

- pH-Controlled Extraction : Wash organic layers with 0.1 M HCl and saturated NaHCO₃ to remove acidic/basic impurities .

- Two-Step Chromatography : Use silica gel followed by reverse-phase HPLC for challenging separations .

Advanced: How do structural modifications (e.g., halogenation or alkylation) impact the compound’s reactivity in downstream applications?

Methodological Answer:

- Halogenation : Introducing halogens (e.g., bromine at the pyrrolidine methyl position) increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). For example, tert-butyl (R)-2-(bromomethyl)pyrrolidine-1-carboxylate (LogP = 2.7) shows enhanced reactivity in alkylation .

- Alkylation : Methoxy or methyl groups on the imidazole ring alter electronic properties, affecting hydrogen-bonding capacity and solubility (e.g., tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate has improved bioavailability) .

Q. Table 2: Impact of Substituents on Physicochemical Properties

| Modification | LogP | Solubility (mg/mL) | Bioavailability Score | Reference |

|---|---|---|---|---|

| Bromine (pyrrolidine) | 2.7 | 0.12 | 0.55 | |

| Methoxy (imidazole) | 1.3 | 0.45 | 0.85 |

Basic: What are the common challenges in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Key Challenges :

- Low Yields : Due to competing side reactions (e.g., imidazole ring decomposition).

- Purification Bottlenecks : Flash chromatography becomes inefficient at >10 g scale.

- Solutions :

- Flow Chemistry : Continuous reactors improve mixing and heat transfer for imidazole coupling .

- Crystallization-Driven Purification : Replace chromatography with solvent/antisolvent crystallization (e.g., EtOAc/hexane) .

Advanced: How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic or medicinal chemistry applications?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in imidazole functionalization. For example, Fukui indices identify nucleophilic sites on the pyrrolidine ring .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using software like AutoDock Vina. The compound’s rigid pyrrolidine backbone and imidazole moiety show high affinity for ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.